
Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate
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Overview
Description
Ethyl 2-ethyl-1-oxaspiro(25)octane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including esterification and spirocyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate include:
- Ethyl 1-oxaspiro(2.5)octane-2-carboxylate
- Ethyl 1-oxaspiro(2.5)octane-6-carboxylate
Uniqueness
This compound is unique due to its specific spiro-connected oxirane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
This compound has the following chemical characteristics:
- Molecular Formula : C12H20O3
- Molecular Weight : Approximately 212.29 g/mol
- Density : 1.06 g/cm³
- Boiling Point : 270.9°C at 760 mmHg
The compound features a spirocyclic framework, which is known to influence its reactivity and biological interactions due to the presence of functional groups such as esters .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Binding to Enzymes : The compound may modulate enzyme activity by binding to active sites or allosteric sites, altering their function.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cellular processes.
Antioxidant Activity
Research has indicated that compounds with similar spirocyclic structures exhibit notable antioxidant properties. This compound has been investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells.
A comparative analysis of antioxidant activities among related compounds is presented in Table 1.
Compound Name | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
This compound | Not yet established | Free radical scavenging |
Ethyl 1-oxaspiro(2.5)octane-6-carboxylate | 10 | Hydroxyl radical scavenging |
Ethyl 3,3-pentamethyleneglycidate | 8 | Superoxide anion scavenging |
Antimicrobial Activity
Studies have shown that spirocyclic compounds can possess antimicrobial properties. This compound's structural features may contribute to its effectiveness against various microbial strains.
In vitro studies have demonstrated varying degrees of antimicrobial activity against common pathogens, suggesting potential applications in treating infections .
Study on Stereochemical Preference
A significant study examined the stereochemical preferences of yeast epoxide hydrolase (YEH) towards different epimers of spirocyclic compounds, including those related to Ethyl 2-ethyl-1-oxaspiro(2.5)octane derivatives. The findings indicated that O-axial C3 epimers were hydrolyzed more rapidly than O-equatorial epimers, highlighting the importance of stereochemistry in biological activity and enzymatic interactions .
Therapeutic Applications
Research has explored the potential therapeutic applications of Ethyl 2-ethyl-1-oxaspiro(2.5)octane derivatives in treating obesity and related metabolic disorders by inhibiting MetAP2 (methionine aminopeptidase 2), an enzyme linked to fat metabolism and cancer progression . This suggests a dual role in metabolic regulation and cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate?
- Methodological Answer : Spirocyclic esters like this compound are typically synthesized via cyclization reactions using ketone or epoxide precursors. For example, tert-butyl-protected spirocyclic analogs (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) are prepared through multi-step sequences involving ring-closing strategies and subsequent deprotection . Column chromatography (e.g., 20% ethyl acetate/hexanes) is commonly used for purification, as seen in similar spirocyclic ester syntheses .
Q. How is the structural identity of this compound confirmed in experimental settings?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : 1H and 13C NMR to identify spirocyclic protons and ester carbonyl signals.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C10H16O3, MW 184.23).
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are widely used to refine crystal structures, particularly for spirocyclic systems .
Q. What analytical challenges arise in characterizing spirocyclic esters, and how are they addressed?
- Methodological Answer : Challenges include distinguishing stereoisomers and resolving overlapping NMR signals. Advanced techniques like 2D NMR (COSY, HSQC) and computational modeling (DFT) are employed to resolve ambiguities. For example, stereochemical assignments in similar bicyclic esters rely on NOESY correlations and coupling constant analysis .
Advanced Research Questions
Q. What in vitro pharmacological activities have been reported for structurally related spirocyclic esters?
- Methodological Answer : Bridged trioxolanes and monoperoxides with spirocyclic motifs (e.g., ethyl 2-allyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octane-2-carboxylate) exhibit selective cytotoxicity against cancer cell lines (HepG2, A549) with IC50 values in the nanomolar range. Activity is assessed via MTT assays, with selectivity indices calculated against non-tumor lines (e.g., LO2, BEAS-2B) .
Q. How do substituent modifications (e.g., alkyl chains, oxygen heteroatoms) influence the bioactivity of spirocyclic esters?
- Methodological Answer : Substituent effects are systematically evaluated using structure-activity relationship (SAR) studies. For instance:
- Alkyl Chains : Longer chains (e.g., hexyl) enhance lipophilicity, improving membrane permeability but potentially reducing solubility.
- Oxygen Heteroatoms : Epoxide or ether moieties (as in 1-oxaspiro systems) can modulate reactivity and metabolic stability.
SAR data from analogs like ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate suggest that steric hindrance impacts target binding .
Q. How should researchers resolve contradictions between computational predictions and experimental data for spirocyclic systems?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- MD Simulations : To account for dynamic behavior in solution.
- Experimental Cross-Validation : Re-measuring NMR under varied conditions (e.g., DMSO vs. CDCl3) or using DOSY to assess aggregation.
Guidelines from the Beilstein Journal emphasize reproducibility through detailed supplemental data .
Q. What strategies optimize the aqueous solubility of lipophilic spirocyclic esters for pharmacological studies?
- Methodological Answer : Solubility can be enhanced via:
- Prodrug Design : Introducing ionizable groups (e.g., phosphate esters).
- Cocrystallization : With cyclodextrins or hydrophilic coformers.
- Nanoformulation : Lipid-based nanoparticles, as demonstrated for analogs like lapatinib-derived spirocyclic compounds .
Q. Data Presentation and Reproducibility
Q. What ethical and reporting standards apply to publishing spirocyclic compound research?
- Methodological Answer : Follow EASE guidelines:
- Title/Abstract : Explicitly state study scope (e.g., "Synthesis and Anticancer Evaluation of...").
- Experimental Section : Include full synthetic protocols, purity data (HPLC), and spectral accession codes.
- Supporting Information : Deposit raw NMR, crystallographic data (CIF files), and statistical scripts in public repositories .
Properties
CAS No. |
5445-38-5 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-12(10(13)14-4-2)11(15-12)8-6-5-7-9-11/h3-9H2,1-2H3 |
InChI Key |
GRGUZMJKZQIJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(O1)CCCCC2)C(=O)OCC |
Origin of Product |
United States |
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